2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid
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Overview
Description
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9Cl2NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid typically involves the chlorination of piperidine derivatives followed by oxidation and acylation reactions. One common method includes:
Chlorination: Piperidine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Oxidation: The chlorinated piperidine is then oxidized using oxidizing agents such as potassium permanganate or sodium dichromate to form the corresponding ketone.
Acylation: The ketone is acylated with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its ability to interact with specific enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-pyridone-N-acetic acid: Similar in structure but with a pyridone ring instead of a piperidine ring.
3,5-Dichloro-4-oxopyridin-1-yl)acetic acid: Another related compound with a pyridine ring.
Uniqueness
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9Cl2NO3 |
---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-oxopiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h4-5H,1-3H2,(H,11,12) |
InChI Key |
AAFGEKYWPFFGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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